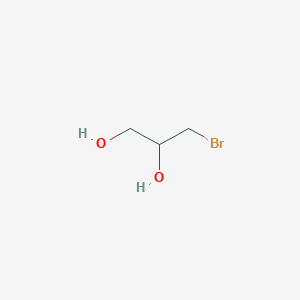

3-Brom-1,2-Propandiol

Übersicht

Beschreibung

3-Bromo-1,2-propanediol (3-Br-1,2-PD) is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers. It has also been used as a reagent in the synthesis of various compounds, such as peptide and carbohydrate derivatives. 3-Br-1,2-PD is a colorless liquid with a low boiling point, and it is soluble in common organic solvents.

Wissenschaftliche Forschungsanwendungen

Ringöffnungsreaktionen

Interessanterweise kann 3-Brom-1,2-Propandiol unerwartete Ringöffnungsreaktionen eingehen. Beispielsweise führt die Behandlung mit Tetrabrommethan (CBr₄) und Triphenylphosphin (PPh₃) zu einer selektiven Ringöffnung, was einen effizienten synthetischen Weg bietet.

Synthetischer Baustein

Über seine spezifischen Anwendungen hinaus dient this compound als vielseitiges synthetisches Zwischenprodukt. Chemiker verwenden es, um komplexere Moleküle zu konstruieren, wobei die Bromfunktionalität in verschiedene Strukturen integriert wird.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Rolle in der chemischen Forschung spielt, von der Schutz von Carbonylgruppen bis hin zur Beeinflussung der Toxizität und von Stoffwechselwegen. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug für synthetische Chemiker und Toxikologen gleichermaßen. Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden

Wirkmechanismus

Target of Action

3-Bromo-1,2-propanediol, also known as α-Glycerol bromohydrin , is a chemical compound that primarily targets the respiratory system . It has been shown to inhibit glycerol 3-phosphate dehydrogenase in boar spermatozoa , suggesting that it may interact with similar enzymes in other organisms.

Mode of Action

It is known to act as aprotecting reagent for carbonyl functions . This suggests that it may interact with its targets by binding to carbonyl groups, thereby preventing them from participating in other reactions.

Pharmacokinetics

Its physical properties such as a boiling point of 72-75 °c/02 mmHg and a density of 1.771 g/mL at 25 °C suggest that it may be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 3-Bromo-1,2-propanediol can be influenced by various environmental factors. For instance, it is known to be stable under normal conditions . Its efficacy as a biocide and preservative suggests that it may be more active in certain environments, such as industrial water systems

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The role of 3-Bromo-1,2-propanediol in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a protecting reagent for carbonyl functions

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has a certain level of stability and may undergo degradation over time

Metabolic Pathways

It is known to interact with certain enzymes or cofactors

Transport and Distribution

It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

3-bromopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFQOUHOCRXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963729 | |

| Record name | 3-Bromopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4704-77-2 | |

| Record name | 3-Bromo-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

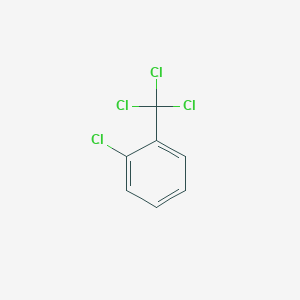

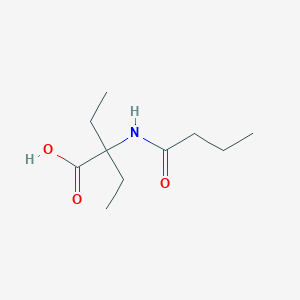

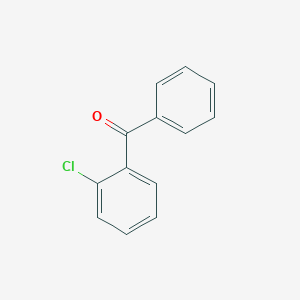

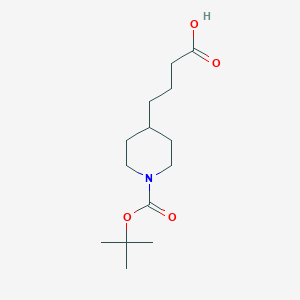

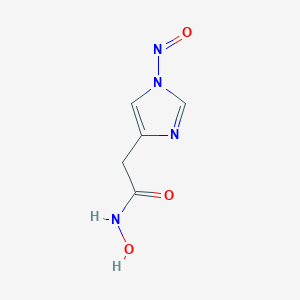

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-Bromo-1,2-propanediol?

A1: 3-Bromo-1,2-propanediol, often encountered as a colorless viscous liquid, possesses the following characteristics []:

Q2: Can you describe a method for synthesizing 3-Bromo-1,2-propanediol?

A2: A common synthesis route for 3-Bromo-1,2-propanediol involves a ring-opening reaction []. Epibromohydrin is refluxed in water with a catalytic amount of p-toluenesulfonic acid for approximately 7 hours. Subsequent distillation yields the desired 3-Bromo-1,2-propanediol.

Q3: How is 3-Bromo-1,2-propanediol utilized in organic synthesis?

A3: 3-Bromo-1,2-propanediol serves as a versatile building block in organic synthesis, notably as a carbonyl protecting group []. This protective function can be readily cleaved under neutral conditions, highlighting its utility in multi-step synthesis.

Q4: Are there any notable applications of 3-Bromo-1,2-propanediol in biological research?

A4: Yes, derivatives of 3-Bromo-1,2-propanediol have been explored in biological contexts. For instance, researchers have synthesized S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoylpentapeptide, incorporating 3-Bromo-1,2-propanediol as a key structural element, to investigate the mitogenic properties of the Escherichia coli lipoprotein [].

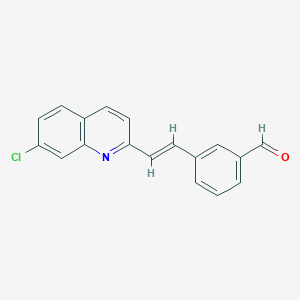

Q5: How does 3-Bromo-1,2-propanediol relate to the Pseudomonas aeruginosa toxin Cif?

A5: Research indicates that 3-Bromo-1,2-propanediol is the degradation product of epibromohydrin (EBH) by the enzymatic activity of Cif, a toxin produced by the bacterium Pseudomonas aeruginosa []. Interestingly, EBH also acts as a potent inducer of the cif gene, suggesting a regulatory loop involving this epoxide and the toxin.

Q6: What are the safety considerations when handling 3-Bromo-1,2-propanediol?

A6: 3-Bromo-1,2-propanediol should be handled with caution due to its potentially hazardous nature []. It is corrosive and an irritant, and its fumes are harmful. Always use appropriate personal protective equipment and work in a well-ventilated area or fume hood when handling this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)

![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)

![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)